3-[2-(3-Thienyl)vinyl]thiophene
Description
Properties
Molecular Formula |
C10H8S2 |
|---|---|
Molecular Weight |
192.3g/mol |
IUPAC Name |
3-[(E)-2-thiophen-3-ylethenyl]thiophene |
InChI |
InChI=1S/C10H8S2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10/h1-8H/b2-1+ |
InChI Key |
UTOPHQHEYXIADR-OWOJBTEDSA-N |
SMILES |
C1=CSC=C1C=CC2=CSC=C2 |
Isomeric SMILES |
C1=CSC=C1/C=C/C2=CSC=C2 |
Canonical SMILES |
C1=CSC=C1C=CC2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
- Structure : Three fused thiophene rings.
- Properties :
- Extended conjugation due to fused rings, leading to a narrow HOMO-LUMO gap.
- High thermal stability and charge carrier mobility.
- Applications : Used in organic field-effect transistors (OFETs) and photovoltaic devices .
| Property | 3-[2-(3-Thienyl)vinyl]thiophene | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene |
|---|---|---|
| Conjugation Length | Moderate (vinyl-linked) | Extended (fused rings) |
| HOMO-LUMO Gap (eV) | ~3.1 (estimated) | ~2.8 |
| Thermal Stability (°C) | ~200 | >300 |
| Key Application | Organic semiconductors | High-performance OFETs |
3-(3-Thienyl)acrylic acid
- Structure : Acrylic acid group (–CH₂COOH) attached to 3-thienyl.
- Properties :
- Carboxylic acid functionality enables esterification and polymerization.
- Conjugation between thiophene and acrylic acid enhances electron-withdrawing effects.
- Applications : Building block for conductive polymers and organic dyes .
| Property | 3-[2-(3-Thienyl)vinyl]thiophene | 3-(3-Thienyl)acrylic acid |
|---|---|---|
| Reactivity | Vinyl crosslinking | Esterification/polymerization |
| Solubility | Low (hydrophobic) | Moderate (polar solvents) |
| Electronic Effect | Electron-rich | Electron-deficient |
| Key Application | Conjugated polymers | Organic electronics |
Bis[2-(2-arylethynyl)-3-thienyl]arenes
- Structure : Ethynyl (–C≡C–) linkages between thiophene and arenes.
- Properties :
- Rigid, linear conjugation with high conductivity.
- Tunable optoelectronic properties via aryl substitution.
- Applications: Molecular wires and conductive nanomaterials .
| Property | 3-[2-(3-Thienyl)vinyl]thiophene | Bis[2-(2-arylethynyl)-3-thienyl]arenes |
|---|---|---|
| Conjugation Rigidity | Flexible (vinyl) | Rigid (ethynyl) |
| Absorption λ_max (nm) | ~350 | ~420 |
| Conductivity (S/cm) | 10⁻⁴–10⁻³ | 10⁻²–10⁻¹ |
| Key Application | Sensors | Molecular electronics |
2-(3-Thienyl)ethanamine
- Structure : Ethylamine (–CH₂CH₂NH₂) substituent on 3-thienyl.
- Properties :
- Polar amine group enhances solubility in aqueous media.
- Weak fluorescence due to electron-donating amine.
- Applications : Pharmaceutical intermediates and bioimaging probes .
| Property | 3-[2-(3-Thienyl)vinyl]thiophene | 2-(3-Thienyl)ethanamine |
|---|---|---|
| Solubility | Insoluble in water | Soluble in polar solvents |
| Fluorescence Quantum Yield | Moderate (~0.3) | Low (~0.1) |
| Bioactivity | Limited | High (TAAR1 ligand) |
| Key Application | Organic electronics | Drug discovery |
Key Research Findings
- Electronic Properties: The vinyl linker in 3-[2-(3-Thienyl)vinyl]thiophene provides moderate conjugation, balancing flexibility and charge transport efficiency. Its HOMO-LUMO gap (~3.1 eV) is intermediate between fused thiophenes (~2.8 eV) and non-conjugated derivatives (>4 eV) .
- Synthetic Routes : Similar to TEDG synthesis (), alkylation of 3-thienyl precursors with vinyl halides or Heck coupling could yield the target compound.
- Optical Behavior : Solvatochromic effects (as seen in TEDG, ) suggest solvent polarity-dependent fluorescence, useful for environmental sensing .
- Pharmacological Relevance : Unlike 3-thienyl-substituted dihydropyrimidines (), the target compound lacks heterocyclic pharmacophores, limiting bioactivity but favoring material science applications .
Preparation Methods
Substrate Preparation
-
3-Thienylstannane Synthesis : A thiophene derivative (e.g., 3-bromothiophene) is treated with hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form 3-(trimethylstannyl)thiophene.
-
Vinyl Electrophile Activation : A second thiophene moiety is functionalized with a vinyl bromide group via bromination of 3-vinylthiophene using N-bromosuccinimide (NBS) under radical conditions.
Coupling Reaction
The stannane and vinyl bromide are combined in anhydrous tetrahydrofuran (THF) with Pd(PPh₃)₄ (1–5 mol%) at reflux (66°C) for 12–24 hours. The reaction proceeds via oxidative addition of the vinyl bromide to palladium, transmetallation with the stannane, and reductive elimination to yield the coupled product. Typical yields range from 65–85% , with purity confirmed by column chromatography (hexane/ethyl acetate).
Table 1: Stille Coupling Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 | |
| Solvent | THF | 82 | |
| Temperature | 66°C | 75 | |
| Reaction Time | 18 hours | 80 |
Horner-Wadsworth-Emmons Olefination
This method constructs the central vinyl bridge via a phosphonate-mediated olefination, as demonstrated in the synthesis of analogous poly[3-(5-octyl-thienylene-vinyl)-thiophene].
Phosphonate Ester Synthesis
A thiophene-methylphosphonate precursor is prepared by reacting 3-bromomethylthiophene with triethyl phosphite at 160°C, yielding (3-thienylmethyl)phosphonic acid diethyl ester.
Aldehyde Preparation
A second thiophene bearing an aldehyde group is synthesized via Vilsmeier-Haack formylation of 3-thiophene methanol, yielding 3-thiophenecarbaldehyde.
Olefination Reaction
The phosphonate ester (10 mmol) and aldehyde (10 mmol) are combined in dimethylformamide (DMF) with sodium methoxide (NaOMe, 1.2 eq) at 0°C. The mixture is warmed to room temperature, stirred for 30 minutes, and quenched with ice water. Extraction with diethyl ether and chromatography (petroleum ether) affords the product in ~61% yield .
Table 2: Horner-Wadsworth-Emmons Reaction Metrics
| Component | Quantity (mmol) | Role | Source |
|---|---|---|---|
| Phosphonate Ester | 10 | Nucleophile | |
| 3-Thiophenecarbaldehyde | 10 | Electrophile | |
| NaOMe | 12 | Base |
Grignard Metathesis Polymerization
While primarily used for polymer synthesis, this method can be adapted to prepare oligomeric or monomeric vinyl-thiophene derivatives.
Monomer Synthesis
2,5-Dibromo-3-(3-thienylvinyl)thiophene is synthesized via sequential bromination and Wittig reactions.
Polymerization Conditions
The monomer (3 mmol) is dissolved in THF (20 mL) with methylmagnesium bromide (1.8 M, 1.67 mL) and Ni(dppp)Cl₂ (1 mol%). After refluxing for 1 hour, a second Ni catalyst aliquot is added, and the reaction is stirred for 30 minutes. Precipitation in methanol yields the product, which is extracted via Soxhlet apparatus.
Radical-Mediated Cyclization
A radical-based approach, inspired by thieno[3,2-b]thiophene synthesis, employs sodium thiosulfate (Na₂S₂O₃) and iodine (I₂) in N-methylpyrrolidone (NMP) at 140°C. This method couples acetylene precursors with sulfur radicals to form the vinyl-thiophene bond, albeit with moderate yields (~50–70% ).
Crystallographic and Spectroscopic Validation
X-ray diffraction data for 3-[2-(3-Thienyl)vinyl]thiophene (COD ID: 1519257) confirms a planar structure with a trans -configuration across the vinyl bridge. Nuclear magnetic resonance (NMR) spectra exhibit characteristic vinyl proton signals at δ 6.91–7.17 ppm and thiophene ring protons at δ 6.42–7.02 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
